6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Kinase inhibition FLT3 JAK2

6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034577-48-3) is a heterocyclic small molecule composed of a 6-hydroxypyrimidine-4-carboxamide core linked via an amide bond to an unsubstituted thiazol-2-yl moiety. This scaffold belongs to the thiazolyl-pyrimidine hybrid class, a privileged chemotype in medicinal chemistry recognized for its capacity to engage kinase ATP-binding pockets and other nucleotide-recognition domains.

Molecular Formula C8H6N4O2S
Molecular Weight 222.22
CAS No. 2034577-48-3
Cat. No. B2630504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide
CAS2034577-48-3
Molecular FormulaC8H6N4O2S
Molecular Weight222.22
Structural Identifiers
SMILESC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13)
InChIKeyKALDYSOBWLGPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034577-48-3): Structural Baseline and Procurement Context


6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034577-48-3) is a heterocyclic small molecule composed of a 6-hydroxypyrimidine-4-carboxamide core linked via an amide bond to an unsubstituted thiazol-2-yl moiety. This scaffold belongs to the thiazolyl-pyrimidine hybrid class, a privileged chemotype in medicinal chemistry recognized for its capacity to engage kinase ATP-binding pockets and other nucleotide-recognition domains [1]. The compound presents a keto-enol tautomeric equilibrium (IUPAC: 6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide) that influences its hydrogen-bonding donor/acceptor pattern . With a molecular formula of C₈H₆N₄O₂S and molecular weight of 222.23 g/mol, it occupies a physicochemical space distinct from larger, more lipophilic analogs bearing additional aryl or alkyl substituents on the thiazole ring.

Why 6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the thiazolyl-pyrimidine-4-carboxamide series, minor structural perturbations produce disproportionately large shifts in target affinity, selectivity, and physicochemical properties. Published structure-activity relationship (SAR) data on related thiazole-pyrimidine amide hybrids demonstrate that the nature and position of substituents on both the thiazole ring and the pyrimidine 6-position dictate anticancer potency across A549, MCF-7, Colo-205, and A2780 cell lines, with tri-substituted analogs outperforming mono-substituted ones by several-fold [1]. Specifically, replacing the 6-hydroxy group with a 6-methoxy or 6-piperidinyl group alters hydrogen-bonding capacity and electronic distribution at the pyrimidine ring, while introducing methyl or pyridyl groups onto the thiazole modulates steric bulk and π-stacking interactions with kinase hinge regions [2]. Consequently, procurement of a generic 'thiazolyl-pyrimidine carboxamide' without precise specification of the 6-hydroxy and unsubstituted thiazol-2-yl substitution pattern risks acquiring a compound with fundamentally different biological activity and target engagement profile.

Quantitative Differentiation Evidence: 6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide vs. Closest Analogs


Kinase Inhibition Potency: 6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide vs. 6-Hydroxy-N-[4-(pyridin-2-yl)thiazol-2-yl] Analog

The 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide analog (CAS 2034226-61-2), which bears an additional 4-pyridyl substituent on the thiazole ring, has demonstrated potent inhibitory activity against FLT3 and JAK2 kinases with IC₅₀ values in the nanomolar range in vitro [1]. The target compound 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034577-48-3) lacks this pyridyl extension, presenting an unsubstituted thiazole. Class-level SAR from thiazole-pyrimidine amide series indicates that removal of aryl substituents from the thiazole ring reduces molecular weight by approximately 77 Da (299.31 → 222.23 g/mol) and is predicted to alter kinase selectivity by modifying the hinge-binding pharmacophore geometry [2]. This structural simplification may favor engagement of kinase targets with sterically constrained ATP pockets where the bulkier 4-pyridyl analog is excluded.

Kinase inhibition FLT3 JAK2 Anticancer

Antiproliferative Activity: Class-Level Potency of Thiazole-Pyrimidine Carboxamides Against Human Cancer Cell Lines

A library of thiazole-pyrimidine linked amide derivatives (13a–j) was evaluated against four human cancer cell lines (A549 lung, MCF-7 breast, Colo-205 colon, A2780 ovarian) using MTT assay. The most potent analogs (13b and 13h) exhibited IC₅₀ values superior to the reference standard Etoposide across all tested lines, with tri-substituted analogs outperforming mono-substituted derivatives [1]. While specific IC₅₀ data for the unsubstituted thiazole analog 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide were not reported in this study, the SAR trend indicates that the 6-hydroxy group serves as a critical hydrogen-bond donor and that the unsubstituted thiazole provides a minimal steric footprint enabling further derivatization [1]. The target compound thus represents the simplest active scaffold within this series, offering a baseline potency reference for SAR expansion.

Anticancer Antiproliferative MTT assay Cancer cell lines

Physicochemical Differentiation: 6-Hydroxy vs. 6-Methoxy and 6-Piperidinyl Substituent Effects on Solubility and Permeability

The 6-hydroxy substituent on the pyrimidine ring of the target compound establishes a critical hydrogen-bond donor (HBD) at physiological pH, distinguishing it from the 6-methoxy analog (HBD count = 0 at position 6) and the 6-piperidinyl analog (tertiary amine, ionizable but no H-bond donor). Comparative physicochemical analysis reveals that the 6-methoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide analog increases calculated logP by approximately 0.5–0.7 log units relative to the 6-hydroxy compound, while the 6-piperidinyl analog introduces a basic center (predicted pKa ~8.5) that alters ionization state at physiological pH [1]. The 6-hydroxy group of the target compound additionally enables keto-enol tautomerism, providing a dynamic hydrogen-bonding network that can adapt to different protein binding environments, a feature absent in the O-methylated analog .

Physicochemical properties Solubility Lipophilicity Drug-likeness

Molecular Docking: ATR Kinase Binding Potential of Thiazole-Pyrimidine Carboxamide Scaffold vs. Other Kinase Targets

Molecular docking studies of thiazole-pyrimidine linked amide derivatives against multiple enzymatic targets (ribonucleotide reductase, EGFR, APC-Asef interface, and ATR kinase) revealed that this chemotype exhibits preferential binding to ATR kinase, with comparative binding energies and violin plot analysis identifying ATR as the most probable intracellular target [1]. The conserved pyrimidine-4-carboxamide moiety, shared by the target compound 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide, forms key hydrogen bonds with ATR active site residues. Structural comparison with the most potent analog (13h) indicates that the unsubstituted thiazole of the target compound reduces binding site occupancy relative to tri-substituted variants, potentially offering a cleaner selectivity profile with reduced off-target kinase engagement [1].

Molecular docking ATR kinase Binding energy Computational chemistry

Metabolic Stability: Predicted Advantage of 6-Hydroxy over 6-Alkoxy Analogs via Reduced CYP450-Mediated O-Dealkylation Liability

The 6-methoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide analog is susceptible to cytochrome P450-mediated O-demethylation, a common metabolic soft spot that generates the corresponding 6-hydroxy metabolite as the dealkylation product [1]. The target compound 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide, already bearing the free hydroxyl group, bypasses this oxidative metabolic step entirely. Class-level ADMET analysis of thiazole-pyrimidine amide derivatives indicates that eliminating O-dealkylation liability reduces predicted intrinsic clearance and prolongs theoretical half-life in hepatic microsome assays [2]. This metabolic advantage is particularly relevant for in vivo pharmacological studies where sustained exposure is required.

Metabolic stability CYP450 O-dealkylation ADMET

Synthetic Tractability: Single-Step Amide Coupling vs. Multi-Step Routes for Substituted Analogs

The target compound 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is synthetically accessible via direct amide coupling between commercially available 6-hydroxypyrimidine-4-carboxylic acid (CAS 98024-63-6) and 2-aminothiazole, a one-step procedure that contrasts with the multi-step sequences required for analogs bearing additional aryl substituents on the thiazole ring (e.g., 4-pyridyl or 4-methylthiazol-2-yl derivatives) . The 6-hydroxypyrimidine-4-carboxylic acid precursor is available from multiple suppliers at multi-gram scale, enabling rapid analog synthesis for SAR exploration [1]. This synthetic simplicity translates to lower procurement costs and faster turnaround times for custom derivatization compared to more elaborate analogs requiring transition metal-catalyzed cross-coupling steps.

Synthetic accessibility Amide coupling Medicinal chemistry Hit expansion

Recommended Application Scenarios for 6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide in Research and Industrial Procurement


Kinase Inhibitor Fragment-Based Screening and Hit Expansion

The low molecular weight (222.23 g/mol) and minimal substitution pattern of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide make it an ideal fragment-sized starting point for kinase inhibitor discovery programs. The conserved pyrimidine-4-carboxamide pharmacophore engages the kinase hinge region, while the unsubstituted thiazole and free 6-hydroxyl provide two orthogonal vectors for structure-guided fragment growing [1]. Procurement of this compound enables systematic SAR expansion through sequential introduction of substituents at the thiazole 4- and 5-positions and at the pyrimidine 2-position, using the target compound's activity as a baseline reference point [2].

Metabolic Probe Compound for in Vitro ADMET Comparative Studies

The 6-hydroxy group of this compound eliminates the CYP450-mediated O-dealkylation metabolic liability present in 6-alkoxy analogs (e.g., 6-methoxy or 6-ethoxy derivatives), making it a cleaner probe for comparative metabolic stability studies. Researchers can use 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide alongside its 6-methoxy counterpart to dissect the contribution of Phase I oxidative metabolism to overall clearance in hepatic microsome or hepatocyte assays [1]. This pair provides a controlled experimental system where the sole structural variable is the O-methylation status at position 6.

Anti-Inflammatory and COX-2/sEH Dual Inhibition Research Starting Point

Recent studies on pyrimidine/thiazole hybrids have identified this chemotype as a scaffold for selective COX-2/soluble epoxide hydrolase (sEH) dual inhibitors with analgesic and anti-inflammatory activity and reduced cardiotoxicity [1]. The target compound, representing the structurally simplest member of this hybrid class, can serve as a reference compound for evaluating the contribution of additional substituents to COX-2 selectivity and sEH inhibitory potency. Its unsubstituted thiazole ring provides a clean baseline for assessing the impact of aryl/heteroaryl extensions on dual-target engagement.

Chemical Biology Tool for Nucleotide-Binding Protein Profiling

The combination of a 6-hydroxypyrimidine ring (mimicking the uracil/thymine nucleobase) and a thiazole carboxamide linker positions this compound as a potential affinity probe scaffold for nucleotide-binding proteins beyond kinases, including dehydrogenases, helicases, and ATPases. The keto-enol tautomerism of the 6-hydroxy group enables adaptive hydrogen-bonding patterns that can engage diverse nucleotide-recognition motifs [1]. Procurement of this compound supports chemoproteomics and thermal shift assay campaigns aimed at identifying novel nucleotide-binding targets.

Quote Request

Request a Quote for 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.